2-Hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid
Description
Properties
Molecular Formula |
C12H16O5 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-hydroxy-3,5-dimethoxy-4-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C12H16O5/c1-6(2)9-8(16-3)5-7(12(14)15)10(13)11(9)17-4/h5-6,13H,1-4H3,(H,14,15) |
InChI Key |
HZQGMMRUJPMAPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1OC)O)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Demethylation of Trimethoxybenzoic Acid Precursors
A widely adopted strategy involves selective demethylation of trimethoxybenzoic acid derivatives. For example, 2,4,5-trimethoxybenzoic acid can undergo regioselective demethylation at position 2 using amines in polar aprotic solvents.
Alkali Hydroxide in Ethylene Glycol
US4191841A describes demethylation of 3,4,5-trimethoxybenzoic acid using NaOH in ethylene glycol, yielding 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid). While this method targets position 4 for demethylation, substituting the starting material with 2,3,5-trimethoxy-4-isopropylbenzoic acid could enable hydroxylation at position 2. However, introducing the isopropyl group prior to demethylation remains a challenge.
Isopropylation Strategies
Introducing the isopropyl group at position 4 requires careful regiocontrol.
Friedel-Crafts Alkylation
Though benzoic acids are electron-deficient, protecting the carboxylic acid as an ester (e.g., methyl ester) enables electrophilic substitution. For instance, 3,5-dimethoxybenzoic acid methyl ester could undergo Friedel-Crafts alkylation with isopropyl chloride in the presence of AlCl₃. However, this method risks over-alkylation and requires stringent temperature control.
Directed Ortho Metalation
A more reliable approach involves using a directing group to position the isopropyl group. Converting 3,5-dimethoxybenzoic acid to its N,N-diethylamide derivative enables lithiation at position 4 (ortho to the amide group). Quenching the lithiated species with isopropyl iodide yields 3,5-dimethoxy-4-isopropylbenzamide , which can be hydrolyzed to the carboxylic acid.
Hydroxylation at Position 2
Installing the hydroxyl group at position 2 often involves bromination followed by hydrolysis.
Bromination-Hydrolysis Sequence
As detailed in EP2650277A1, 3,5-dimethoxy-4-isopropylbenzoic acid undergoes bromination at position 2 using Br₂ in acetic acid. Subsequent hydrolysis of the bromide with aqueous NaOH replaces bromine with hydroxyl, yielding the target compound. This method achieves regioselectivity but requires hazardous bromine handling.
Optimized Bromination Conditions
Comparative Analysis of Methods
Yield and Scalability
Regioselectivity Challenges
-
Demethylation : Requires precursors with pre-installed methoxy groups.
-
Isopropylation : Competing electrophilic attack at positions 2 or 6 complicates purification.
-
Hydroxylation : Over-oxidation risks forming quinones.
Industrial Considerations
For large-scale production, the piperazine demethylation and bromination-hydrolysis methods are most viable due to shorter reaction times and higher yields. However, bromine’s toxicity necessitates closed-system processing.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid typically involves the demethylation of related compounds, such as 3,4,5-trimethoxybenzoic acid. Various methods have been reported for its synthesis, including reactions in polar aprotic solvents with amines to yield higher purity and yield compared to traditional methods .
Pharmaceutical Applications
1. Gastrointestinal Motility Disorders
One of the primary applications of 2-hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid is as an intermediate in the synthesis of Acotiamide hydrochloride, a drug used to treat gastrointestinal motility disorders. This compound acts on the central nervous system to enhance gastric motility, making it vital for patients suffering from conditions like functional dyspepsia .
2. Anti-inflammatory Properties
Research indicates that derivatives of 2-hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid exhibit anti-inflammatory effects. Studies have shown that modifications to the structure can enhance its efficacy against inflammation-related conditions . The compound's ability to modulate inflammatory pathways makes it a candidate for further development in treating chronic inflammatory diseases.
3. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro studies suggest that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . This property opens avenues for its use in formulations aimed at combating oxidative damage in various biological systems.
Research Findings and Case Studies
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can modulate enzyme activity and influence cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoic Acid Derivatives
Key Compounds for Comparison:
2-Hydroxy-4-pentadecylbenzoic Acid
Structural and Physicochemical Properties
*Predicted logP based on substituent contributions (methoxy: +0.02, hydroxyl: -0.67, isopropyl: +1.1).
Research Findings on Substituent Effects
Hydroxyl Position :
- A hydroxyl group at position 2 (ortho to the carboxyl) enhances acidity due to intramolecular hydrogen bonding (e.g., salicylic acid’s pKa ~2.9 vs. 4-hydroxybenzoic acid’s pKa ~4.5) . This may reduce bioavailability but improve radical scavenging via resonance stabilization.
- Syringic acid’s para-hydroxyl (position 4) optimizes antioxidant efficacy by aligning with methoxy groups for electron donation .
Methoxy Groups :
Alkyl Chains :
- Long alkyl chains (e.g., pentadecyl in 2-hydroxy-4-pentadecylbenzoic acid) drastically increase logP (6.7), making the compound highly lipophilic . The isopropyl group in the target compound likely balances moderate lipophilicity with solubility in organic solvents.
Biological Activity
2-Hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid (also known as a derivative of dimethoxybenzoic acid) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound by examining its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C13H18O5
- Molecular Weight : 250.28 g/mol
- CAS Number : Not widely available in public databases, indicating limited commercial use.
The biological activity of 2-hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid can be attributed to several mechanisms:
-
Anti-inflammatory Activity :
- The compound is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain pathways.
- Antioxidant Properties :
-
Antimicrobial Effects :
- Preliminary studies show potential antimicrobial activity against various pathogens, although specific data on this compound is limited.
Case Studies and Experimental Data
A review of available literature reveals several key studies focusing on the biological effects of similar compounds:
- Inhibition of COX Enzymes :
- Antioxidant Activity Assessment :
- Microbial Inhibition :
Comparative Analysis with Similar Compounds
| Compound Name | Anti-inflammatory Activity | Antioxidant Activity | Antimicrobial Activity |
|---|---|---|---|
| 2-Hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid | Likely present | Potentially present | Limited data |
| 2-Hydroxy-3,4-dimethoxybenzoic acid | Confirmed | Confirmed | Confirmed |
| 3-Hydroxy-4-methoxybenzoic acid | Moderate | High | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 2-hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid?
- Synthesis : While direct synthesis protocols are not detailed in the provided evidence, analogous phenolic acids (e.g., syringic acid, 4-hydroxy-3,5-dimethoxybenzoic acid) are often synthesized via oxidation of lignin-derived substrates under controlled conditions. Microwave-assisted oxidation of lignocellulosic biomass (e.g., LOB substrate) has been reported to yield structurally similar compounds .
- Purification : Recrystallization using ethanol/water mixtures is recommended, guided by the compound’s melting point (205–209°C) . Confirm purity via HPLC with a C18 column and UV detection at 280 nm, referencing methods for related hydroxybenzoic acids .
Q. How can researchers validate the structural integrity of this compound during experimental workflows?
- Analytical Characterization :
- NMR : Compare H and C NMR spectra with syringic acid (SA, 4-hydroxy-3,5-dimethoxybenzoic acid), focusing on methoxy (-OCH) and isopropyl group resonances .
- Mass Spectrometry : Use ESI-MS in negative ion mode to confirm the molecular ion peak (expected m/z for CHO: ~256.1) .
- FTIR : Verify hydroxyl (-OH) stretching (~3200 cm) and carbonyl (C=O) vibrations (~1680 cm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid inhalation of particulates .
- Environmental Controls : Use fume hoods for weighing and synthesis steps. Avoid disposal via drainage; instead, collect waste in sealed containers for incineration .
Advanced Research Questions
Q. How does the antioxidant activity of this compound compare to structurally related phenolic acids?
- Methodological Approach : Use the Ferric Reducing Antioxidant Power (FRAP) assay. Note that 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) was an outlier in QSAR models due to its reduced electron-donating capacity compared to catechol derivatives. This suggests that the isopropyl substituent in 2-hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid may further modulate redox potential. Validate via cyclic voltammetry to assess oxidation peaks .
Q. What experimental strategies can resolve discrepancies in structure-activity relationship (SAR) studies involving this compound?
- Case Study : In FRAP-based QSAR models, 4-hydroxy-3,5-dimethoxybenzoic acid’s outlier behavior highlights the need for multi-parametric analysis. Incorporate topological descriptors (e.g., HOccOH count, Bortho−meta) to account for steric effects from the isopropyl group. Cross-validate results with alternative assays like DPPH radical scavenging .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Stability Testing :
- pH Stability : Incubate the compound in buffers (pH 2–10) at 25°C for 24 hours. Monitor degradation via HPLC .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>192°C based on boiling point data) .
Q. What mechanistic insights can be gained from studying its role in oxidation reactions?
- Experimental Design : Simulate lignin oxidation pathways using Fenton’s reagent (Fe/HO). Compare product profiles (e.g., acetosyringone, vanillic acid) via GC-MS, referencing microwave-assisted oxidation methodologies .
Data Contradiction and Validation
Q. How should researchers address conflicting data regarding the compound’s toxicity profile?
- Toxicological Reconciliation : While acute toxicity data are limited, prioritize in vitro assays (e.g., MTT for cytotoxicity on HepG2 cells) and compare results with structurally similar compounds like 4-hydroxybenzoic acid, which shows low cytotoxicity in pharmacological studies .
Q. What advanced techniques can elucidate its interactions with biological macromolecules?
- Biophysical Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
